molecular formula C19H12F4N4O2 B1139096 VX-702 CAS No. 479543-46-9

VX-702

Cat. No.: B1139096
CAS No.: 479543-46-9
M. Wt: 404.3 g/mol
InChI Key: FYSRKRZDBHOFAY-UHFFFAOYSA-N
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Description

VX-702 is a small molecule investigational oral anti-cytokine therapy primarily used for the treatment of inflammatory diseases, specifically rheumatoid arthritis. It acts as a highly selective inhibitor of p38α mitogen-activated protein kinase (MAPK), showing 14-fold higher selectivity for p38α compared to p38β .

Biochemical Analysis

Biochemical Properties

VX-702 plays a significant role in biochemical reactions. It interacts with enzymes and proteins such as Mitogen-activated protein kinase 14, Tumor necrosis factor, Interleukin-1 beta, and Interleukin-6 . This compound effectively inhibits LPS-stimulated TNF alpha, IL-6, and IL-1 beta production .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound reduces the number of apoptotic cells in damaged kidney tissues . It also decreases cell viability and increases the number of apoptotic cells in TCMK-1 cells co-cultured with LPS-induced RAW264.7 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a p38 MAP kinase inhibitor . It effectively inhibits LPS-stimulated TNF alpha, IL-6, and IL-1 beta production . This compound can bind IL-6, IL-1β, and MAPK, affecting the binding of IL-1β and its receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, reductions in the levels of C-reactive protein, soluble tumor necrosis factor receptor p55, and serum amyloid A were observed as early as week 1 in both studies, but these levels rapidly returned to baseline values by week 4 .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a mouse model of S-AKI, administration of this compound by oral gavage decreased the elevated concentrations of IL-6, IL-1β, serum creatinine, and blood urea nitrogen .

Metabolic Pathways

This compound is involved in the mitogen-activated protein kinase (MAPK) signaling pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of VX-702 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of reactions including nitration, reduction, and amide formation .

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

VX-702 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

VX-702 is unique due to its high selectivity for p38α MAPK and its potent anti-inflammatory effects. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.

Properties

IUPAC Name

6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSRKRZDBHOFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50963974
Record name 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production.
Record name VX-702
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

479543-46-9, 745833-23-2
Record name VX 702
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VX-702
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05470
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VX-702
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Record name VX-702
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